ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, a benzamido group, and a dihydrothieno[2,3-c]pyridine group. These groups suggest that the compound might have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to analyze the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carbamoyl and benzamido groups might be involved in reactions with nucleophiles or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Phosphine-Catalyzed [4 + 2] Annulation
Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the synthesis of highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity. This method could potentially be applied to synthesize derivatives of the targeted compound with similar structural features (Zhu, Lan, & Kwon, 2003).
Synthesis of Novel Pyrido and Thieno Derivatives
A method was described for preparing 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates. This approach offers pathways to synthesize novel pyrido and thieno derivatives, potentially including the target compound or its analogs (Bakhite, Al-Sehemi, & Yamada, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-3-27-19(25)22-9-8-13-14(10-22)28-18(15(13)16(20)23)21-17(24)11-4-6-12(26-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRFLCQNYQUIDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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